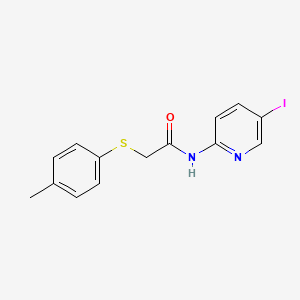

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide” is also known as [4-Chloro-3-nitrophenyl-(4-fluorophenyl)]methanone . It is a specialty product used for proteomics research . This compound is used in the manufacturing process for Flubendazole API, which is an anthelmintic used in dogs and cats to treat parasites and worms .

Scientific Research Applications

Chemistry and Biochemistry of Acrylamides

Acrylamides, such as the one , are used worldwide to synthesize polyacrylamide, which has numerous applications across various industries due to its soil conditioning properties, wastewater treatment capabilities, and utility in the cosmetic, paper, and textile industries. The compound's involvement in protein separation by electrophoresis in laboratories highlights its significance in biochemistry and molecular biology research (Friedman, 2003).

Industrial Applications and Safety

The synthesis of polyacrylamide from acrylamide monomers underlines the industrial relevance of these compounds. Polyacrylamides are extensively utilized in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. Such applications demonstrate the compound's utility in enhancing the efficiency of industrial processes and environmental management (Taeymans et al., 2004).

Coordination Chemistry and Environmental Impact

The coordination chemistry of acrylamides with transition metals provides insights into their potential role in environmental contamination and remediation strategies. Studies on acrylamide complexes with metals can inform environmental sciences, particularly concerning the compound's behavior and reactivity in natural water systems and potential toxicity mechanisms (Girma et al., 2005).

Food Science and Technology

In the context of food science, acrylamides are notable for their formation during the heat treatment of foods, with implications for food safety and public health. Research into reducing acrylamide levels in food products through various mitigation strategies, such as altering cooking methods and ingredient formulations, is vital for improving food safety standards and consumer health outcomes (Pedreschi et al., 2014).

Mechanism of Action

Properties

IUPAC Name |

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O3/c16-13-7-1-10(9-14(13)19(21)22)2-8-15(20)18-12-5-3-11(17)4-6-12/h1-9H,(H,18,20)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMXXVZLCOYDJR-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)